4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide
Description
The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide is a quinazolinone derivative featuring a 6-bromo substituent, a sulfanylidene group at position 2, and a benzamide moiety linked via a methyl group at position 3. Quinazolinones are known for diverse biological activities, including anti-inflammatory and antimicrobial properties, making this compound a candidate for therapeutic applications .
Properties
CAS No. |
422287-01-2 |
|---|---|
Molecular Formula |
C21H22BrN3O2S |
Molecular Weight |
460.39 |
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C21H22BrN3O2S/c1-13(2)9-10-23-19(26)15-5-3-14(4-6-15)12-25-20(27)17-11-16(22)7-8-18(17)24-21(25)28/h3-8,11,13H,9-10,12H2,1-2H3,(H,23,26)(H,24,28) |
InChI Key |
OPTOHDUNEVTKNV-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide is a synthetic compound belonging to the quinazolinone derivatives. This compound has garnered attention for its potential biological activities, particularly in oncology and infectious diseases. Its unique structure, which includes a quinazolinone core, bromine atom, and benzamide moiety, contributes to its diverse pharmacological properties.
Molecular Characteristics
The molecular formula of this compound is C22H24BrN4O2S, with a molecular weight of 481.4 g/mol. The structural complexity allows for various interactions within biological systems, making it a candidate for further research in therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H24BrN4O2S |
| Molecular Weight | 481.4 g/mol |
| Solubility | Soluble in DMSO |
| Purity | Typically >95% |
Antitumor Properties
Research indicates that the compound exhibits significant antitumor activity. It potentially interacts with specific molecular targets involved in cancer metabolism, inhibiting certain enzymes or receptors that are crucial for tumor growth and proliferation. Preliminary studies suggest that it may be effective against various cancer cell lines, although detailed mechanisms remain to be fully elucidated.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It shows promising activity against several bacterial strains, suggesting its potential use as an antimicrobial agent. In vitro studies have demonstrated moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis, while exhibiting weaker activity against other strains .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Interaction : It could interact with specific receptors that regulate cell growth and apoptosis.
- Binding Affinity : Studies have shown binding interactions with proteins such as bovine serum albumin (BSA), which may enhance its pharmacological effectiveness.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential applications in drug development:
- Anticancer Studies : A study evaluating the cytotoxic effects on various cancer cell lines found that the compound significantly reduced cell viability, indicating its potential as a chemotherapeutic agent.
- Antimicrobial Efficacy : In a comparative study, the compound demonstrated superior antibacterial activity compared to standard antibiotics, suggesting its utility in treating resistant bacterial infections .
- QSAR Analysis : Quantitative Structure–Activity Relationship (QSAR) studies have been conducted to predict the biological activity based on structural features, providing insights into optimizing the compound for enhanced efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Quinazolinone Derivatives
- The benzamide linkage introduces steric bulk, which may influence selectivity .
- 6-Bromo-2-methyl-3-(naphthalene-2-yl)quinazolin-4(3H)-one (): Replaces the sulfanylidene and benzamide groups with a methyl and naphthalene substituent. The naphthalene moiety increases aromatic stacking interactions, which could enhance anti-inflammatory (NSAID) activity .
- 4-Amino-N-(6-bromo-2-(3,4,5-trimethoxystyryl)-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide (): Features a sulfonamide group and a trimethoxystyryl chain. The sulfonamide improves solubility, while the styryl group may confer kinase inhibition properties .
Benzamide Derivatives
- 4-(Ethylsulfonylamino)-N-(3-methylbutyl)benzamide (): Shares the N-(3-methylbutyl)benzamide group but lacks the quinazolinone core. The ethylsulfonylamino group increases polarity, suggesting divergent metabolic pathways compared to the target compound .
Data Table: Key Comparative Features
Discussion of Key Differences
- Lipophilicity : The target compound’s N-(3-methylbutyl) chain likely increases membrane permeability compared to the polar sulfonamide in .
- Synthetic Efficiency : Microwave methods (target compound) offer faster synthesis than traditional reflux (), reducing energy use and side reactions .
- Bioactivity : The sulfanylidene group in the target may confer unique redox properties, contrasting with the methyl or styryl groups in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
